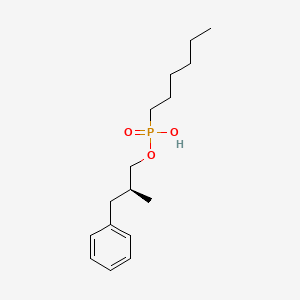

Hexylphosphonic acid (S)-2-methyl-3-phenylpropyl ester

説明

NaZn13型化合物、特にLa(Fe,Al)13に属し、異常な熱膨張特性を示す 。この化合物は、顕著な負の熱膨張またはゼロ熱膨張挙動で知られており、広範な研究の対象となっている。

特性

分子式 |

C16H27O3P |

|---|---|

分子量 |

298.36 g/mol |

IUPAC名 |

hexyl-[(2S)-2-methyl-3-phenylpropoxy]phosphinic acid |

InChI |

InChI=1S/C16H27O3P/c1-3-4-5-9-12-20(17,18)19-14-15(2)13-16-10-7-6-8-11-16/h6-8,10-11,15H,3-5,9,12-14H2,1-2H3,(H,17,18)/t15-/m0/s1 |

InChIキー |

MMTDYBZZRYOMFD-HNNXBMFYSA-N |

異性体SMILES |

CCCCCCP(=O)(O)OC[C@@H](C)CC1=CC=CC=C1 |

正規SMILES |

CCCCCCP(=O)(O)OCC(C)CC1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

AAL-13の合成には、ランタン、鉄、アルミニウムを特定の比率で組み合わせる必要がある。立方晶系のNaZn13型La(Fe,Al)13化合物は、固相反応法によって合成される。 出発原料は、通常、酸化ランタン、鉄粉、アルミニウム粉末であり、化学量論比で混合され、酸化を防ぐために真空または不活性雰囲気中で高温処理される 。

工業生産方法

工業的な設定では、AAL-13の生産は、同様の固相反応法を用いてスケールアップすることができる。このプロセスには、大規模な炉の使用と、最終製品の純度と均一性を確保するための温度と雰囲気の精密な制御が含まれる。 鉄とアルミニウムの比率の最適化は、所望の熱膨張特性を達成するために重要である 。

化学反応の分析

反応の種類

AAL-13は、以下を含むさまざまな化学反応を起こす。

酸化: 酸素にさらされると、AAL-13は酸化アルミニウムの保護層を形成し、さらなる酸化を防ぐ.

還元: AAL-13は、水素または他の還元剤を使用して、元素状のランタン、鉄、アルミニウムを生成するために還元することができる.

一般的な試薬と条件

酸化: 高温での酸素または空気。

還元: 高温での水素ガスまたは他の還元剤。

置換: 適切な溶媒中の金属塩または他の金属含有化合物。

生成される主な生成物

酸化: 酸化アルミニウム、酸化ランタン、酸化鉄。

還元: 元素状のランタン、鉄、アルミニウム。

置換: 異なる金属組成を持つ改質されたNaZn13型化合物。

科学的研究の応用

AAL-13は、科学研究において、以下を含む幅広い応用を持つ。

作用機序

類似の化合物との比較

類似の化合物

La(Fe,Co,Al)13: AAL-13に似ているが、コバルトが置換されており、制御可能な負の熱膨張を示す.

La(Fe,Si)13: シリコンが置換された別の類似の化合物で、磁気特性で知られている.

AAL-13の独自性

AAL-13は、顕著な負の熱膨張と、鉄とアルミニウムの比率を調整することによって熱特性を最適化できるという点でユニークである。 これは、熱膨張の精密な制御を必要とするアプリケーションに特に価値がある。

類似化合物との比較

Similar Compounds

La(Fe,Co,Al)13: Similar to AAL-13 but with cobalt substitution, which also exhibits controllable negative thermal expansion.

La(Fe,Si)13: Another similar compound with silicon substitution, known for its magnetic properties.

Uniqueness of AAL-13

AAL-13 is unique due to its pronounced negative thermal expansion and the ability to optimize its thermal properties by adjusting the proportion of iron and aluminum. This makes it particularly valuable for applications requiring precise control of thermal expansion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。